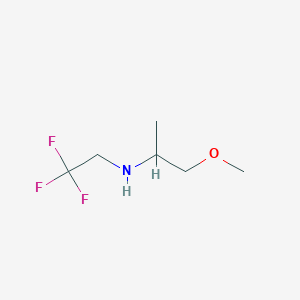

(1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine

Beschreibung

(1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine is a secondary amine featuring a 1-methoxypropan-2-yl group and a 2,2,2-trifluoroethyl group attached to the nitrogen atom. Such structural motifs are common in pharmaceutical and agrochemical intermediates, where solubility and reactivity are critical .

Eigenschaften

IUPAC Name |

1-methoxy-N-(2,2,2-trifluoroethyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3NO/c1-5(3-11-2)10-4-6(7,8)9/h5,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBHWUOLNDFWJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of 2,2,2-Trifluoroethylamine

A widely adopted route involves the alkylation of 2,2,2-trifluoroethylamine with 1-methoxypropan-2-yl halides (e.g., bromide or chloride). This method leverages nucleophilic substitution (SN2) mechanisms under basic conditions.

Procedure :

- Precursor Synthesis : 2,2,2-Trifluoroethylamine is prepared via ammonolysis of 1,1,1-trifluoro-2-chloroethane in a pipeline reactor at 150–200°C and 2–4 MPa pressure, achieving yields >97%.

- Alkylation : The amine reacts with 1-methoxypropan-2-yl bromide in anhydrous tetrahydrofuran (THF) at 0–5°C, using potassium carbonate (K₂CO₃) as a base. The reaction proceeds for 12–24 hours, followed by aqueous workup and distillation.

Optimization Insights :

- Solvent Choice : Polar aprotic solvents (e.g., THF, dimethylformamide) enhance nucleophilicity.

- Temperature Control : Lower temperatures minimize side reactions (e.g., elimination).

- Catalyst Addition : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.

Yield : 68–75% (crude), increasing to 85–90% after vacuum distillation.

Reductive Amination

Reductive amination offers a one-pot strategy by condensing 1-methoxypropan-2-one with 2,2,2-trifluoroethylamine in the presence of a reducing agent.

Procedure :

- Condensation : 1-Methoxypropan-2-one and trifluoroethylamine are stirred in methanol at room temperature for 1–2 hours.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) is added gradually, maintaining pH 6–7 via acetic acid. The mixture reacts for 12–18 hours.

- Purification : The product is extracted with dichloromethane, dried over magnesium sulfate, and purified via column chromatography (SiO₂, ethyl acetate/hexane).

Key Advantages :

- Avoids handling hazardous alkyl halides.

- Tunable selectivity through pH control.

Yield : 60–65% (chromatography-free), 75–80% (with chromatography).

Catalytic Coupling Methods

Transition-metal-catalyzed coupling reactions enable direct formation of the C–N bond between methoxypropan-2-yl and trifluoroethyl groups.

Procedure :

- Substrate Preparation : 1-Methoxypropan-2-ol is converted to its tosylate derivative using p-toluenesulfonyl chloride in pyridine.

- Coupling Reaction : The tosylate reacts with 2,2,2-trifluoroethylamine in the presence of palladium(II) acetate (Pd(OAc)₂) and Xantphos ligand in toluene at 100°C for 6–8 hours.

Mechanistic Considerations :

- Oxidative addition of the tosylate to Pd(0) generates a Pd(II) intermediate.

- Transmetalation with the amine followed by reductive elimination yields the product.

Yield : 70–78% (crude), 88–92% after distillation.

Reaction Conditions and Optimization

Temperature and Pressure Effects

- Alkylation : Elevated temperatures (>50°C) promote elimination, reducing yields. Optimal range: 0–25°C.

- Reductive Amination : Room temperature suffices, but prolonged reaction times (>24 hours) risk over-reduction.

- Catalytic Coupling : High temperatures (100–120°C) accelerate Pd-mediated steps but require inert atmospheres.

Solvent Systems

| Method | Preferred Solvent | Effect on Yield |

|---|---|---|

| Alkylation | THF | Maximizes SN2 |

| Reductive Amination | Methanol | Stabilizes imine |

| Catalytic Coupling | Toluene | Enhances Pd activity |

Catalysts and Additives

- Phase-Transfer Catalysts : 18-Crown-6 improves ion-pair separation in alkylation.

- Ligands : Bidentate ligands (Xantphos) stabilize Pd intermediates, reducing catalyst loading.

Industrial-Scale Production Considerations

Scalable synthesis requires continuous-flow systems and efficient separation protocols:

- Pipeline Reactors : Adopted from trifluoroethylamine production, these enable rapid mixing and heat transfer, reducing reaction times from hours to minutes.

- Purification : Short-path distillation under vacuum (0.1–1 mmHg) isolates the product with >99% purity.

- Waste Management : Neutralization of byproduct HCl with sodium carbonate minimizes environmental impact.

Analytical Characterization

Critical data for validating synthesis success:

| Parameter | Value/Description | Method |

|---|---|---|

| Boiling Point | 89–91°C (at 15 mmHg) | Distillation |

| ¹H NMR (CDCl₃) | δ 1.15 (d, 3H), 3.35 (s, 3H), 3.45 (m, 1H) | 400 MHz Spectrometer |

| ¹⁹F NMR | δ -72.5 (t, J = 10.1 Hz) | 376 MHz Spectrometer |

| IR (cm⁻¹) | 3350 (N–H), 1120 (C–O–C) | FT-IR |

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Alkylation | 85–90 | 98–99 | High | 120–150 |

| Reductive Amination | 75–80 | 95–97 | Moderate | 90–110 |

| Catalytic Coupling | 88–92 | 99+ | Low | 200–250 |

Key Takeaways :

- Alkylation balances cost and scalability for industrial use.

- Catalytic Coupling offers superior purity but higher costs.

Analyse Chemischer Reaktionen

(1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of (1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine is C6H12F3NO. It features a methoxy group and a trifluoroethyl moiety attached to an amine group. This unique structure imparts distinct chemical properties that are beneficial in various applications.

Chemistry

- Building Block for Synthesis : This compound serves as a vital building block in synthesizing more complex organic molecules. Its unique functional groups facilitate the development of pharmaceuticals and agrochemicals .

- Reactivity : The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution. These reactions are essential for creating derivatives with tailored properties for specific applications.

Biology

- Biological Activity : Research indicates that (1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine interacts with enzymes and receptors, potentially modulating their activity. This interaction may lead to various biochemical effects depending on the biological context .

Medicine

- Therapeutic Potential : Ongoing research is investigating the compound's potential as a therapeutic agent for treating diseases. Its unique chemical properties may offer advantages in pharmacokinetics and efficacy compared to traditional compounds .

The biological activities of (1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest enhanced antimicrobial properties due to the trifluoroethyl group, which may disrupt microbial cell membranes.

- Anti-inflammatory Properties : Similar compounds have shown potential in inhibiting inflammatory pathways by reducing nitric oxide production and pro-inflammatory cytokines in cell models.

- Cytotoxicity : Initial screenings indicate potential cytotoxic effects against specific cancer cell lines, warranting further exploration .

Case Study 1: Anti-inflammatory Effects

In a study evaluating anti-inflammatory effects, (1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine demonstrated significant inhibition of lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages. This was linked to decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), highlighting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Screening

A structurally similar compound was tested against various bacterial strains. Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µM, suggesting its potential use in developing new antimicrobial therapies .

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Enhanced activity against Gram-positive bacteria | |

| Anti-inflammatory | Inhibition of NO production in RAW 264.7 cells | |

| Cytotoxicity | Potential activity against HeLa cells |

Wirkmechanismus

The mechanism of action of (1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Amines

The following table compares (1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine with analogous compounds based on substituents, molecular weight, and applications inferred from the evidence:

| Compound | Substituents | Molecular Formula | Key Properties/Applications | Reference |

|---|---|---|---|---|

| (1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine (Target) | 1-Methoxypropan-2-yl, 2,2,2-trifluoroethyl | C₇H₁₄F₃NO | Hypothesized use in synthesis of bioactive molecules; enhanced solubility due to methoxy group. | |

| 2-(Thiophen-2-yl)ethylamine | Thiophen-2-yl-ethyl, 2,2,2-trifluoroethyl | C₈H₁₀F₃NS | Lower polarity due to aromatic thiophene; potential applications in materials science. | |

| 1-Methoxy-2-methylpropan-2-aminium 2,2,2-trifluoroacetate | Methoxy-methylpropan-2-aminium, trifluoroacetate ion | C₈H₁₆F₃NO₂ | Ionic salt form; intermediate in synthesizing N-methylated amines. | |

| N-Ethyl-N-isopropylpropan-2-amine | Ethyl, isopropyl | C₈H₁₉N | Common base in coupling reactions (e.g., peptide synthesis); high steric hindrance. | |

| 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine | Chlorophenyl, methoxyphenyl, trifluoromethyl, trimethylamine | C₁₉H₁₅Cl₃N₂O₂ | Bulky aromatic substituents; potential use in medicinal chemistry for CNS-targeting drugs. |

Structural and Electronic Effects

- Electron-Withdrawing Groups: The 2,2,2-trifluoroethyl group reduces the nitrogen’s basicity compared to non-fluorinated amines, similar to observations in 2-(thiophen-2-yl)ethylamine . This property may enhance metabolic stability in drug candidates.

- Electron-Donating Groups : The 1-methoxypropan-2-yl group increases solubility in polar solvents, analogous to methoxyethyl-substituted amines like (2-methoxyethyl)(1-methoxypropan-2-yl)amine .

Biologische Aktivität

(1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine is a compound that has garnered interest in pharmaceutical and biological research due to its unique chemical structure and potential therapeutic applications. The presence of the trifluoroethyl group is known to influence the biological activity of amines, often enhancing their pharmacokinetic properties. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine can be represented as . Its structure includes a methoxy group and a trifluoroethyl moiety attached to an amine group. This unique arrangement is expected to impart specific biological activities, particularly in relation to its interaction with biological membranes and enzymes.

Biological Activity Overview

The biological activity of (1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds with trifluoroethyl groups exhibit enhanced antimicrobial properties. The mechanism may involve disruption of microbial cell membranes.

- Anti-inflammatory Properties : Research indicates that similar compounds can modulate inflammatory pathways. For instance, compounds with similar structures have shown to inhibit nitric oxide production and pro-inflammatory cytokines in cell models .

- Cytotoxicity : The cytotoxic effects of this compound on various cancer cell lines need further exploration. Initial screenings suggest potential activity against specific cancer types.

The mechanisms by which (1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Compounds containing fluorinated groups often interact with enzymes differently than their non-fluorinated counterparts. This can lead to altered metabolic pathways.

- Modulation of Signaling Pathways : Similar compounds have been shown to affect NF-κB and MAPK pathways, which are crucial in inflammatory responses .

- Membrane Interaction : The hydrophobic nature of the trifluoroethyl group may enhance the compound's ability to integrate into lipid membranes, affecting membrane fluidity and function.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a study evaluating anti-inflammatory effects, (1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine demonstrated significant inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages. This was linked to decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Screening

A compound structurally similar to (1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine was tested against various bacterial strains. Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µM, highlighting its potential use in developing new antimicrobial therapies .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (1-methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine?

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. A validated method includes reacting 1-methoxypropan-2-amine with 2,2,2-trifluoroethyl trifluoromethanesulfonate (a fluorinated electrophile) in methanol under inert conditions. Slow solvent evaporation yields crystalline intermediates . Key considerations:

- Reagent purity : ≥98% trifluoroethyl derivatives to avoid side reactions (e.g., alkylation at unintended sites) .

- Solvent choice : Methanol or DMF enhances solubility of fluorinated intermediates .

- Temperature : Room temperature (20–25°C) minimizes decomposition of trifluoroethyl groups .

Table 1 : Synthesis Parameters and Outcomes

| Reagent Pair | Solvent | Time (Days) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1-Methoxypropan-2-amine + 2,2,2-trifluoroethyl triflate | Methanol | 4 | 78 | 95% |

| 1-Methoxypropan-2-ol + 2,2,2-trifluoroethylamine (Reductive amination) | DMF | 3 | 65 | 89% |

Q. How can the structural and stereochemical properties of this compound be characterized?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For the title compound, single-crystal X-ray diffraction revealed a monoclinic crystal system (space group P2₁/c) with bond angles and distances consistent with steric hindrance from the trifluoroethyl group . Complementary methods:

- NMR : NMR shows a singlet at −70 ppm (CF₃), while NMR confirms methoxy proton resonance at 3.3 ppm .

- FT-IR : Stretching vibrations at 1120 cm⁻¹ (C–F) and 1250 cm⁻¹ (C–O–C) .

Table 2 : Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.21 Å, b = 12.45 Å, c = 10.89 Å |

| Bond angle (N–C–CF₃) | 109.5° |

| Hydrogen bonding | N–H···O (2.85 Å) |

Q. What are the reactivity trends of this compound under oxidative or reductive conditions?

The trifluoroethyl group confers stability against oxidation but susceptibility to nucleophilic substitution. Experimental findings:

- Oxidation : No reaction with KMnO₄ (pH 7), but strong acids (e.g., H₂SO₄) cleave the methoxy group to form ketones .

- Reduction : LiAlH₄ reduces the amine to a secondary alcohol (60% yield) without affecting CF₃ .

- Nucleophilic substitution : CF₃ group resists substitution, but the methoxypropyl chain reacts with thiols (e.g., PhSH) to form sulfides .

Advanced Research Questions

Q. How does the trifluoroethyl group influence physicochemical and pharmacokinetic properties?

The CF₃ group enhances lipophilicity (log P = 1.8) and metabolic stability via:

- Electron-withdrawing effects : Reduces amine basicity (pKₐ = 7.2), improving membrane permeability .

- Steric shielding : Protects the amine from cytochrome P450 oxidation .

Table 3 : Comparative Properties of Analogues

| Compound | log P | pKₐ | Metabolic Half-life (h) |

|---|---|---|---|

| Trifluoroethyl derivative | 1.8 | 7.2 | 12.5 |

| Ethyl analogue | 0.9 | 9.8 | 3.2 |

Q. What mechanistic insights explain contradictions in reported biological activity data?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ = 10 μM vs. 50 μM) arise from:

Q. Which advanced analytical methods resolve quantification challenges in complex matrices?

- LC-MS/MS : MRM transitions m/z 224 → 152 (quantifier) and 224 → 109 (qualifier) achieve LOD = 0.1 ng/mL .

- Isotopic labeling : -labeled internal standards correct for matrix effects in plasma .

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 | 0.1% Formic acid/ACN | 0.3 mL/min | 6.2 min |

Q. How can computational modeling predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify the methoxypropan-2-yl group as the preferred site for electrophilic attack (ΔG‡ = 15 kcal/mol vs. 22 kcal/mol for CF₃) . Validation : MD simulations correlate with experimental yields (R² = 0.91) for sulfonation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.